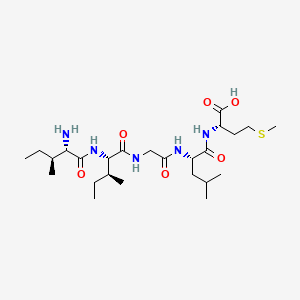

H-Ile-ile-gly-leu-met-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Amyloid (31-35) ist ein Peptidfragment, das aus dem Amyloid-beta-Protein abgeleitet ist, das mit der Bildung von Amyloid-Plaques im Gehirn von Menschen mit Alzheimer-Krankheit verbunden ist. Dieses spezifische Fragment, bestehend aus den Aminosäuren 31 bis 35, wurde auf seine Rolle bei der Aggregation und Toxizität von Amyloid-beta untersucht und trägt zu neurodegenerativen Prozessen bei.

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Amyloid (31-35) kann mit der Festphasen-Peptidsynthese (SPPS) synthetisiert werden, einer gängigen Methode zur Herstellung von Peptiden. Das Verfahren umfasst die sequentielle Zugabe von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern. Nach Beendigung der Synthese wird das Peptid vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .

Industrielle Produktionsmethoden: Obwohl industrielle Produktionsmethoden für Amyloid (31-35) nicht umfassend dokumentiert sind, folgt die großtechnische Peptidsynthese im Allgemeinen ähnlichen Prinzipien wie die SPPS im Labormaßstab. Automatisierung und Optimierung der Reaktionsbedingungen können Ausbeute und Reinheit verbessern und das Verfahren für industrielle Anwendungen effizienter gestalten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Amyloid (31-35) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: While industrial production methods for amyloid (31-35) are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS. Automation and optimization of reaction conditions can enhance yield and purity, making the process more efficient for industrial applications.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Amyloid (31-35) unterliegt hauptsächlich Aggregationsreaktionen, wobei sich beta-blatt-reiche Fibrillen bilden, die für Amyloidstrukturen charakteristisch sind. Diese Aggregationsprozesse werden von Faktoren wie pH-Wert, Temperatur und dem Vorhandensein von Metallionen beeinflusst.

Gängige Reagenzien und Bedingungen: Die Aggregation von Amyloid (31-35) kann unter physiologischen Bedingungen induziert werden, typischerweise bei einem pH-Wert von 7,4 und einer Temperatur von 37 °C. Metallionen wie Zink und Kupfer können den Aggregationsprozess beschleunigen, indem sie die beta-Blattstrukturen stabilisieren .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus der Aggregation von Amyloid (31-35) gebildet werden, sind unlösliche Fibrillen, die zur Bildung von Amyloid-Plaques beitragen. Diese Fibrillen weisen eine charakteristische Kreuz-beta-Blattstruktur auf, die ein Kennzeichen von Amyloid-Aggregaten ist .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird Amyloid (31-35) als Modellpeptid verwendet, um die Mechanismen der Proteinaggregation und Fibrillenbildung zu untersuchen. Das Verständnis dieser Prozesse kann die Entwicklung von Inhibitoren unterstützen, um die Amyloid-Aggregation zu verhindern oder zu unterbrechen.

Biologie: In der biologischen Forschung wird Amyloid (31-35) eingesetzt, um die zellulären und molekularen Mechanismen zu untersuchen, die der Amyloid-Toxizität zugrunde liegen. Studien haben gezeigt, dass dieses Peptidfragment oxidativen Stress induzieren, Zellmembranen stören und apoptotische Pfade auslösen kann .

Medizin: In der Medizin dient Amyloid (31-35) als Werkzeug, um potenzielle therapeutische Strategien für die Alzheimer-Krankheit zu erforschen. Forscher verwenden dieses Peptid, um nach Verbindungen zu suchen, die die Amyloid-Aggregation hemmen oder ihre toxischen Wirkungen auf Neuronen abschwächen können .

Industrie: Die Selbstassemblierungseigenschaften von Amyloid-Peptiden können genutzt werden, um neuartige Materialien mit einzigartigen mechanischen und strukturellen Eigenschaften zu schaffen .

Wirkmechanismus

Amyloid (31-35) übt seine Wirkung durch die Bildung von beta-blatt-reichen Fibrillen aus, die sich zu größeren Amyloid-Plaques aggregieren. Diese Aggregate können die Zellfunktion stören, indem sie mit Zellmembranen interagieren, was zu einer Membran-Destabilisierung und einer erhöhten Permeabilität führt. Zusätzlich kann Amyloid (31-35) oxidativen Stress induzieren und apoptotische Pfade aktivieren, was zum Absterben von Nervenzellen beiträgt .

Wirkmechanismus

Amyloid (31-35) exerts its effects through the formation of beta-sheet-rich fibrils that aggregate into larger amyloid plaques. These aggregates can disrupt cellular function by interacting with cell membranes, leading to membrane destabilization and increased permeability. Additionally, amyloid (31-35) can induce oxidative stress and activate apoptotic pathways, contributing to neuronal cell death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Amyloid-beta (1-42)

- Amyloid-beta (25-35)

- Amyloid-beta (1-40)

Vergleich: Amyloid (31-35) ist einzigartig in seiner Fähigkeit, schnell toxische Aggregate zu bilden, was es zu einem wertvollen Modell für die Untersuchung der Amyloid-Toxizität macht. Im Vergleich zu längeren Amyloid-beta-Peptiden wie Amyloid-beta (1-42) und Amyloid-beta (1-40) ist Amyloid (31-35) aufgrund seiner kürzeren Länge und seiner spezifischen Aminosäuresequenz anfälliger für die Aggregation. Diese Eigenschaft ermöglicht es Forschern, die frühen Stadien der Amyloid-Bildung zu untersuchen und potenzielle therapeutische Ziele zu identifizieren .

Biologische Aktivität

H-Ile-Ile-Gly-Leu-Met-OH, a peptide composed of five amino acids, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound is a pentapeptide with the sequence of isoleucine (Ile), isoleucine (Ile), glycine (Gly), leucine (Leu), and methionine (Met). Its chemical formula is C19H36N4O5S . The structure allows for various interactions with biological systems, particularly in the context of protein synthesis and cellular signaling.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Protein Synthesis : The presence of isoleucine and leucine suggests a role in promoting protein synthesis and muscle repair, making it relevant in sports nutrition and recovery .

- Neuroprotective Effects : Research indicates that peptides similar to this compound may exhibit neuroprotective properties by inhibiting amyloid-beta aggregation, which is associated with Alzheimer's disease . This suggests potential applications in neurodegenerative disease therapies.

- Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of peptides containing leucine and methionine, indicating that this compound may possess similar activities against various pathogens .

Case Studies

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar peptides:

| Peptide | Composition | Biological Activity |

|---|---|---|

| H-Ala-Trp-OH | Alanine, Tryptophan | Antioxidant properties |

| H-Val-Pro-Pro-OH | Valine, Proline | Dipeptidyl peptidase IV inhibitor |

| H-Gly-Pro-Gly-NH₂ | Glycine, Proline | Antiviral activity |

| This compound | Isoleucine, Glycine, Leucine | Potential neuroprotective and antimicrobial effects |

This table highlights how this compound may serve as a candidate for further research into its unique biological activities compared to other known peptides.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47N5O6S/c1-8-15(5)20(26)23(33)30-21(16(6)9-2)24(34)27-13-19(31)28-18(12-14(3)4)22(32)29-17(25(35)36)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H,27,34)(H,28,31)(H,29,32)(H,30,33)(H,35,36)/t15-,16-,17-,18-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDGLWRNBGRYQB-ZKHIMWLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47N5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.